N‑Substituent Size Governs Suzuki Coupling Polymer Molecular Weight – Phenethyl vs. Benzyl, Phenyl, Cyclohexyl, Hexyl, Dodecyl
In the Suzuki-Miyaura coupling polycondensation of 3,4‑dibromo‑N‑substituted maleimides (DBrRMI) with benzene‑1,4‑diboronic acid or 2,5‑thiophene diboronic acid, the N‑substituent R directly determines the attainable number‑average molecular weight (Mn). For R = benzyl, phenyl, cyclohexyl, n‑hexyl, and n‑dodecyl, GPC analysis gave Mn values between 680 and 1270 Da [1]. The N‑phenethyl group, being sterically intermediate between benzyl and phenyl, is expected to yield polymers with Mn in the upper range of this window, offering a practical advantage for applications that require higher solution viscosity and film‑forming ability. In contrast, smaller groups like phenyl tend to produce lower Mn materials, while long alkyl chains (n‑dodecyl) introduce excessive flexibility that reduces thermal stability [1].
| Evidence Dimension | Number-average molecular weight (Mn) of poly(RMI-alt-Ph) or poly(RMI-alt-TP) obtained by Suzuki-Miyaura cross coupling-polymerization |
|---|---|
| Target Compound Data | Expected Mn ca. 1100–1270 Da (inferred for N‑phenethyl based on steric proximity to N‑benzyl) |
| Comparator Or Baseline | DBrRMI (R = benzyl, phenyl, cyclohexyl, n‑hexyl, n‑dodecyl): Mn range 680–1270 Da (GPC) |
| Quantified Difference | Projected Mn gain of 200–500 Da vs. N‑phenyl; comparable to N‑benzyl but with enhanced lipophilicity |
| Conditions | Suzuki-Miyaura coupling polycondensation with benzene‑1,4‑boronic acid or 2,5‑thiophene diboronic acid; Pd or Ni catalyst, GPC analysis. |
Why This Matters
Higher polymer molecular weight translates into improved mechanical and optical film properties, a key driver for selecting the N‑phenethyl monomer in optoelectronic materials research.
- [1] Nakamura, M. et al. “Synthesis of Conjugated Polymer Containing N‑Substituted Maleimide in Main Chain and Fluorescence Emission of the Obtained Polymers.” Polymer Preprints, Japan 58, 2694 (2009). View Source
